molecular formula C19H18N2O2S B5824350 N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide

Cat. No.: B5824350
M. Wt: 338.4 g/mol
InChI Key: HLAHJGFARCSGSJ-UHFFFAOYSA-N
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Description

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide typically involves the reaction of benzylamine, phenylmethanesulfonyl chloride, and 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide stands out due to its unique combination of a benzyl group, a phenyl group, and a pyridin-2-yl group attached to a methanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-24(23,16-18-11-5-2-6-12-18)21(19-13-7-8-14-20-19)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAHJGFARCSGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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